3-Amino-1-Boc-3-methylpiperidine hemioxalate

Vue d'ensemble

Description

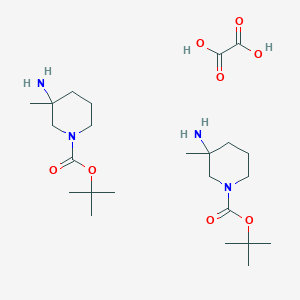

3-Amino-1-Boc-3-methylpiperidine hemioxalate is a chemical compound with the molecular formula C24H46N4O8 and a molecular weight of 518.66 g/mol . It is also known by its IUPAC name, tert-butyl 3-amino-3-methylpiperidine-1-carboxylate hemioxalate . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-Boc-3-methylpiperidine hemioxalate typically involves the protection of the amine group in 3-amino-3-methylpiperidine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the hemioxalate salt. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for the Boc protection step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-1-Boc-3-methylpiperidine hemioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate the free amine .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

One of the primary applications of 3-Amino-1-Boc-3-methylpiperidine hemioxalate is its use as an intermediate in the synthesis of bioactive compounds. It has been identified as a crucial precursor for various pharmaceutical agents, particularly those targeting metabolic disorders such as diabetes.

Key Pharmaceutical Applications:

-

Dipeptidyl Peptidase IV Inhibitors :

- This compound is utilized in the synthesis of dipeptidyl peptidase IV inhibitors, which are essential in the management of type 2 diabetes. Notable examples include:

- Linagliptin

- Alogliptin

These inhibitors work by enhancing incretin levels, leading to improved glycemic control.

- This compound is utilized in the synthesis of dipeptidyl peptidase IV inhibitors, which are essential in the management of type 2 diabetes. Notable examples include:

- Benzoxazepine Derivatives :

Synthetic Methodologies

The synthesis of this compound involves several steps, often starting from readily available piperidine derivatives. The use of Boc (tert-butoxycarbonyl) protection allows for selective reactions at other functional groups, facilitating complex organic synthesis.

Synthetic Route Example:

- Starting Material : Piperidine derivative

- Boc Protection : Introduction of the Boc group to protect the amine functionality.

- Amino Group Introduction : Selective introduction of the amino group to form the target compound.

- Hemioxalate Formation : Reaction with oxalic acid to form the hemioxalate salt, enhancing solubility and stability.

Case Study 1: Development of Antidiabetic Agents

Research has demonstrated that compounds derived from this compound exhibit significant inhibitory activity against dipeptidyl peptidase IV. For instance, studies have reported the synthesis and biological evaluation of novel derivatives that show enhanced potency compared to existing drugs .

Case Study 2: Cancer Therapeutics

Another study focused on the synthesis of benzoxazepine derivatives from this compound, highlighting their potential as selective inhibitors of bromodomains involved in cancer progression. These compounds were evaluated for their anticancer activity in vitro and showed promising results, paving the way for further development .

Comparative Analysis Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antidiabetic Agents | Dipeptidyl Peptidase IV Inhibitors | Enhanced glycemic control |

| Cancer Therapeutics | Benzoxazepine Derivatives | Significant anticancer activity |

| Organic Synthesis | Pharmaceutical Intermediates | Versatile synthetic routes |

Mécanisme D'action

The mechanism of action of 3-Amino-1-Boc-3-methylpiperidine hemioxalate involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without interference from the amine group. This protection is crucial for its role as an intermediate in synthetic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-Amino-1-Boc-3-methylpiperidine hemioxalate include:

- 3-Amino-3-methylpiperidine

- tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate

- 3-Amino-1-Boc-piperidine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the Boc-protected amine group and the hemioxalate salt form. This unique structure provides stability and reactivity that are advantageous in various synthetic and research applications .

Activité Biologique

3-Amino-1-Boc-3-methylpiperidine hemioxalate is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound consists of a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino group. The presence of the Boc group enhances the stability of the compound during synthesis and facilitates its use as an intermediate in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 1363378-21-5 |

| Appearance | White crystalline solid |

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. Specifically, studies have explored its interaction with various enzymes involved in metabolic pathways. For instance, it has been tested for its ability to inhibit serine proteases, which play critical roles in numerous physiological processes.

Receptor Binding

The compound has also been investigated for its binding affinity to specific receptors. Preliminary studies suggest that it may interact with central nervous system receptors, potentially influencing neurotransmitter activity. This interaction could lead to therapeutic applications in treating neurological disorders.

The mechanism of action for this compound is primarily through its interaction with biological macromolecules, including enzymes and receptors. The following pathways have been proposed:

- Enzyme Interaction : The compound may bind to the active sites of enzymes, inhibiting their activity and altering metabolic processes.

- Receptor Modulation : By binding to receptors, it may modulate signaling pathways, affecting physiological responses related to mood regulation and pain perception.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of various piperidine derivatives, including this compound, on serine proteases. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in conditions where serine protease activity is dysregulated.

-

Neuropharmacological Assessment :

- In a neuropharmacological study, the compound was administered to animal models to assess its effects on anxiety and depression-like behaviors. The results demonstrated that treatment with this compound led to a noticeable decrease in anxiety-related behaviors, indicating its potential as an anxiolytic agent.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations have shown that high doses of this compound can lead to adverse effects such as gastrointestinal irritation and central nervous system disturbances. Therefore, further studies are necessary to establish safe dosage ranges for therapeutic applications.

Propriétés

IUPAC Name |

tert-butyl 3-amino-3-methylpiperidine-1-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H22N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13;3-1(4)2(5)6/h2*5-8,12H2,1-4H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCPRKDOABNMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)N.CC1(CCCN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.